1-甲基-2-氧代吲哚-5-羧酸

描述

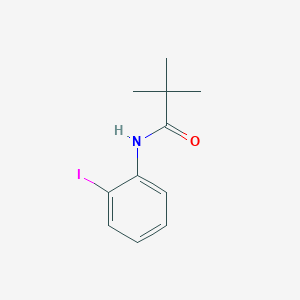

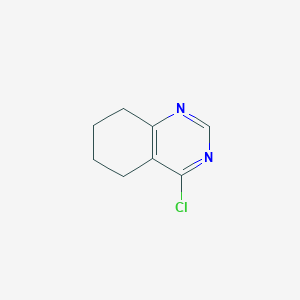

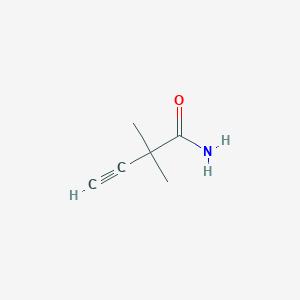

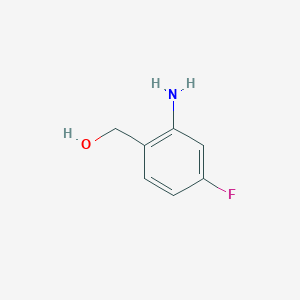

1-Methyl-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance and is used for research purposes .

Synthesis Analysis

The synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid involves a solution of a precursor compound in ethyl acetate and methanol. This solution is treated with 10% Pd/C and stirred under hydrogen for 18 hours. The mixture is then filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide the desired product.Molecular Structure Analysis

The molecular structure of 1-Methyl-2-oxoindoline-5-carboxylic acid can be determined by NMR spectroscopy. The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis

1-Methyl-2-oxoindoline-5-carboxylic acid is a solid substance . Its melting point is 273.0–274.0°C . The compound has a molecular weight of 191.18 g/mol.科学研究应用

羧酸对生物催化剂的抑制

羧酸,如1-甲基-2-氧代吲哚-5-羧酸,由于其灵活性以及作为各种工业化学品前体的用途,在生物技术产业中发挥着重要作用。研究重点关注羧酸对微生物抑制剂的影响,尤其是在工程微生物(如大肠杆菌和酿酒酵母)中。这些酸会损坏细胞膜并降低微生物内部的pH值,从而影响微生物的稳健性和工业性能。提高耐受性的策略包括代谢工程,其目的是调整细胞膜特性并维持适当的呼吸功能(Jarboe, Royce, & Liu, 2013)。

抗氧化活性和生化意义

甲基乙二醛(与包括1-甲基-2-氧代吲哚-5-羧酸在内的羧酸相关的衍生物)的生化和毒理学方面正在被探索,因为它们在代谢网络中具有重要作用。甲基乙二醛与DNA、RNA和蛋白质等生物大分子相互作用,表明其在医学研究中的潜力,尤其是在了解其对能量产生、自由基产生和细胞杀伤的影响方面。这突出了羧酸及其衍生物的生化意义和潜在的医学应用(Kalapos, 1999)。

萃取和纯化技术

使用有机溶剂和超临界流体的羧酸反应萃取为从水溶液中分离羧酸提供了一种有效的方法。此工艺与1-甲基-2-氧代吲哚-5-羧酸相关,展示了使用超临界CO2比传统方法具有环境效益和更高的产率。分离技术方面的这些进步对于在科学研究和工业过程中纯化和应用羧酸至关重要(Djas & Henczka, 2018)。

DNA甲基转移酶抑制剂

对DNA甲基转移酶抑制剂(包括羧酸衍生物)的研究提供了通过表观遗传修饰调节基因表达的见解。这些抑制剂已显示出在恢复抑制基因表达和在实验室模型中发挥抗肿瘤作用方面的潜力。此类研究强调了羧酸及其衍生物在开发癌症治疗治疗剂中的重要性(Goffin & Eisenhauer, 2002)。

用于羧酸萃取的溶剂开发

关于用于羧酸液-液萃取的溶剂开发的综述强调了使用离子液体和其他新型溶剂从稀水溶液中有效回收羧酸的创新。这项研究表明了羧酸萃取领域不断变化的格局,突出了在工业回收1-甲基-2-氧代吲哚-5-羧酸等化合物方面更环保、更高效工艺的潜力(Sprakel & Schuur, 2019)。

安全和危害

作用机制

Target of Action

1-Methyl-2-oxoindoline-5-carboxylic acid, also known as 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, is a small molecule that has been shown to activate procaspase-3 . Procaspase-3 is a key enzyme in the regulation of apoptosis, also known as programmed cell death . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machinery .

Mode of Action

The compound interacts with procaspase-3, leading to its activation . This activation triggers a cascade of events that result in apoptosis, a process that is tightly regulated in normal cells . When this process is disrupted, cells can continue to divide and escape apoptosis, leading to the formation of tumors .

Biochemical Pathways

The activation of procaspase-3 by 1-Methyl-2-oxoindoline-5-carboxylic acid affects the apoptotic pathways . These pathways involve a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to changes in these pathways, ultimately resulting in the induction of apoptosis .

Result of Action

The activation of procaspase-3 by 1-Methyl-2-oxoindoline-5-carboxylic acid leads to the induction of apoptosis . This results in the death of cancer cells, making the compound a potential anticancer agent . In particular, the compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 .

属性

IUPAC Name |

1-methyl-2-oxo-3H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTOSQDXUJQZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210473 | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167627-05-6 | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)